

# head-to-head clinical trials of azelaic acid and metronidazole for rosacea

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Azelaic Acid |           |
| Cat. No.:            | B7768984     | Get Quote |

# Head-to-Head Clinical Trials: Azelaic Acid vs. Metronidazole for Rosacea

In the management of papulopustular rosacea, both **azelaic acid** and metronidazole are established topical therapeutic options. This guide provides a detailed comparison of their clinical efficacy and safety, drawing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two active pharmaceutical ingredients.

## **Efficacy Data**

Multiple randomized, double-blind clinical trials have directly compared the efficacy of **azelaic acid** and metronidazole in various formulations. The primary endpoints in these studies typically include the reduction in inflammatory lesion count (papules and pustules) and the improvement in erythema (redness).

A pivotal multicenter study revealed that a 15% **azelaic acid** gel was significantly superior to a 0.75% metronidazole gel in reducing inflammatory lesions over a 15-week treatment period. The **azelaic acid** group showed a mean nominal reduction in lesion count of -12.9 compared to -10.7 for the metronidazole group. The percentage decrease in inflammatory lesions was also greater with **azelaic acid** (72.7%) than with metronidazole (55.8%)[1]. Furthermore, a higher percentage of patients treated with **azelaic acid** showed improvement in erythema severity (56%) compared to those treated with metronidazole (42%)[1]. Notably, the therapeutic effect of







metronidazole appeared to plateau after 8 weeks, whereas **azelaic acid** demonstrated continued improvement through week 15[1][2].

Another comparative trial assessing a 20% **azelaic acid** cream against a 0.75% metronidazole cream found both treatments to be effective in significantly reducing inflammatory lesions after 15 weeks, with no statistically significant difference between the two in this primary outcome[3]. However, the physician's global assessment of improvement was significantly higher for the **azelaic acid** group[3].

Conversely, a study comparing a once-daily 1% metronidazole gel to a twice-daily 15% **azelaic acid** gel found similar efficacy in reducing inflammatory lesions (77% and 80% reduction, respectively) and improving erythema[4].



| Efficacy Outcome                               | Azelaic Acid                | Metronidazole               | Study Details                                                                               |
|------------------------------------------------|-----------------------------|-----------------------------|---------------------------------------------------------------------------------------------|
| Mean Nominal Reduction in Inflammatory Lesions | -12.9[1]                    | -10.7[1]                    | 15% gel vs. 0.75%<br>gel, 15 weeks,<br>multicenter, double-<br>blind, randomized[1]         |
| Mean Percent Decrease in Inflammatory Lesions  | -72.7%[1]                   | -55.8%[1]                   | 15% gel vs. 0.75%<br>gel, 15 weeks,<br>multicenter, double-<br>blind, randomized[1]         |
| Improvement in Erythema Severity               | 56% of patients improved[1] | 42% of patients improved[1] | 15% gel vs. 0.75%<br>gel, 15 weeks,<br>multicenter, double-<br>blind, randomized[1]         |
| Reduction in<br>Inflammatory Lesions           | 80%[4]                      | 77%[4]                      | 15% gel (twice daily) vs. 1% gel (once daily), moderate rosacea[4]                          |
| Physician's Global<br>Improvement Rating       | Significantly higher[3]     | -                           | 20% cream vs. 0.75% cream, 15 weeks, single-center, double-blind, randomized, split-face[3] |

## **Safety and Tolerability**

Both **azelaic acid** and metronidazole are generally well-tolerated. The most common side effects are local skin reactions. In a study comparing 15% **azelaic acid** gel and 0.75% metronidazole gel, no serious or systemic treatment-related adverse events were reported in either group[1][5]. However, a study on cumulative irritation potential found that 15% **azelaic acid** gel had a significantly greater potential for irritation compared to 0.75% metronidazole gel[6]. Another trial reported that more patients using **azelaic acid** experienced adverse events (26%) compared to those using metronidazole (7%), with burning and stinging being the most



common[7]. Despite this, patient satisfaction has been reported to be higher with **azelaic acid** in some studies[3].

| Safety/Tolerability<br>Outcome  | Azelaic Acid                     | Metronidazole               | Study Details                                                          |
|---------------------------------|----------------------------------|-----------------------------|------------------------------------------------------------------------|
| Serious Adverse<br>Events       | None reported[1][5]              | None reported[1][5]         | 15% gel vs. 0.75%<br>gel, 15 weeks[1][5]                               |
| Cumulative Irritation Potential | Significantly greater[6]         | Lower[6]                    | Comparison of 15% azelaic acid gel, 0.75% and 1% metronidazole gels[6] |
| Incidence of Adverse<br>Events  | 26%[7]                           | 7%[7]                       | -                                                                      |
| Common Adverse<br>Events        | Stinging, burning, itching[3][8] | Dryness, skin irritation[9] | Various formulations                                                   |
| Patient Satisfaction            | Superior[3]                      | -                           | 20% cream vs. 0.75%<br>cream, 15 weeks[3]                              |

# Experimental Protocols Study 1: 15% Azelaic Acid Gel vs. 0.75% Metronidazole Gel[1][10]

- Design: Multicenter, double-blind, randomized, parallel-group study.
- Patient Population: 251 patients with moderate papulopustular facial rosacea, characterized by persistent erythema and telangiectasia.
- Intervention: Patients were randomized to apply either 15% azelaic acid gel or 0.75% metronidazole gel twice daily for 15 weeks.
- Main Outcome Measures:
  - Nominal and percent change in inflammatory lesion count.



- Change in erythema and telangiectasia severity ratings.
- Investigator's global assessment of rosacea.
- Investigator's and patient's overall improvement ratings.

# Study 2: 20% Azelaic Acid Cream vs. 0.75% Metronidazole Cream[3][11]

- Design: Single-center, double-blind, randomized, contralateral split-face comparison clinical trial.
- Patient Population: 40 patients with symmetric facial rosacea.
- Intervention: Patients applied 20% **azelaic acid** cream to one side of their face and 0.75% metronidazole cream to the other side for 15 weeks.
- Main Outcome Measures:
  - Reduction in the number of inflammatory lesions (pustules and papules).
  - Physician's rating of global improvement.
  - o Changes in dryness, burning, telangiectasia, and itching.
  - Patient satisfaction.

## **Mechanisms of Action and Signaling Pathways**

The therapeutic effects of **azelaic acid** and metronidazole in rosacea are primarily attributed to their anti-inflammatory properties.

**Azelaic Acid**: The anti-inflammatory action of **azelaic acid** is multifaceted. A key mechanism involves the inhibition of the kallikrein-5 (KLK5)-cathelicidin pathway, which is upregulated in rosacea[2][6][8]. Elevated KLK5 activity leads to the cleavage of the cathelicidin antimicrobial peptide into its pro-inflammatory form, LL-37. **Azelaic acid** has been shown to inhibit KLK5 expression and activity, thereby reducing the production of LL-37[2][8]. It also reduces the expression of Toll-like receptor-2 (TLR2), which can be stimulated by factors like Demodex



mites, further contributing to the inflammatory cascade[2][8][10]. Additionally, **azelaic acid** is known to reduce reactive oxygen species (ROS)[11].

Metronidazole: The primary anti-inflammatory mechanism of metronidazole in rosacea is believed to be its antioxidant activity[1][3][4]. It has been shown to inhibit the generation of reactive oxygen species (ROS) by neutrophils, which are key inflammatory cells in rosacea[1][3][4]. This is thought to be achieved by affecting neutrophil cell functions rather than by direct scavenging of ROS[1][5]. By reducing oxidative stress, metronidazole helps to mitigate the inflammatory response in the skin[3].



Click to download full resolution via product page

Caption: Azelaic Acid's inhibitory effect on the rosacea inflammatory cascade.





#### Click to download full resolution via product page

Caption: Metronidazole's inhibitory effect on neutrophil-derived ROS in rosacea.





Click to download full resolution via product page

**Caption:** Generalized workflow of a head-to-head clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-oxidant action of metronidazole: a possible mechanism of action in rosacea PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antioxidant mechanism of action for metronidazole: implications for rosacea management PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. Kallikrein 5-Mediated Inflammation in Rosacea: Clinically Relevant Correlations with Acute and Chronic Manifestations in Rosacea and How Individual Treatments May Provide Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Coptis chinensis Franch Directly Inhibits Proteolytic Activation of Kallikrein 5 and Cathelicidin Associated with Rosacea in Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azelaic acid 15% gel in the treatment of rosacea PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head clinical trials of azelaic acid and metronidazole for rosacea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768984#head-to-head-clinical-trials-of-azelaic-acid-and-metronidazole-for-rosacea]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com